2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-17-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNXZLRJJKVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582066 | |
| Record name | 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92152-36-8 | |
| Record name | 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92152-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole typically involves the reaction of 2-bromoaniline with o-phenylenediamine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction. For example, a tandem palladium/copper-catalyzed decarboxylative approach can be used to synthesize this compound . The reaction conditions often include the use of a palladium precursor, an auxiliary catalyst, a base, a ligand, and a suitable solvent.
Industrial Production Methods
While specific industrial production methods for 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzimidazole derivatives, including 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively inhibited the growth of breast cancer cells in vitro .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The bromine substitution is believed to enhance its biological activity compared to non-brominated analogs .
Enzyme Inhibition
Inhibitors of specific enzymes are crucial in drug design. 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole has been studied for its ability to inhibit certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Organic Electronics
The unique electronic properties of benzimidazole derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine enhances the charge transport properties, making these compounds more efficient for electronic applications .
Polymer Chemistry
In polymer science, 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can serve as a building block for synthesizing functional polymers. These polymers exhibit desirable properties such as thermal stability and mechanical strength, which are essential for various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potency. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as a new antimicrobial agent. |
| Study C | Organic Electronics | Achieved enhanced charge mobility in OLED applications, indicating improved performance over traditional materials. |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Yield
Key Observations:
- Bromine Position Sensitivity : The ortho-bromine in 2-(2-bromophenyl)-1-methyl-1H-benzimidazole enhances steric hindrance, reducing unwanted debromination compared to para-substituted analogs (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole), which undergo partial debromination under similar conditions .
- Substituent-Dependent Reactivity : Methyl groups at the 1-position (as in the target compound) improve solubility and reaction kinetics compared to bulkier phenyl substituents .
Table 2: Reaction Condition Comparisons
Key Observations:
- Copper vs. Palladium Systems : Copper catalysis favors selective C–N bond formation in ortho-brominated derivatives, whereas palladium systems are more effective for para-substituted analogs but suffer from competitive debromination .
- Microwave Assistance : Microwave irradiation significantly reduces reaction time (from 24 h to 1–2 h) for N-fused hybrids derived from the target compound, enhancing synthetic efficiency .
Biological Activity
2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores various studies that have evaluated the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for its diverse pharmacological activities. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.
Biological Activity Overview
Research has indicated that benzo[d]imidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported the effectiveness of benzo[d]imidazole derivatives against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
- Anticancer Properties : Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.
Antimicrobial Activity
A study focused on the synthesis and evaluation of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole derivatives revealed significant antimicrobial properties. The compound was tested against a panel of bacteria and fungi, demonstrating varying degrees of inhibition.
Table 1: Antimicrobial Activity of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Mycobacterium tuberculosis | 2.32 µM |
| Candida albicans | 64 µg/mL |
These results suggest that the compound possesses potent antimicrobial activity, particularly against pathogenic bacteria.
Anticancer Activity
The anticancer potential of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole has also been investigated. The compound was evaluated for its ability to inhibit the growth of various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study examining the effects on breast cancer cells (MDA-MB-231), it was found that:
- IC50 Values : The compound exhibited an IC50 value of approximately 16.38 µM, indicating significant antiproliferative activity.
- Mechanism of Action : Molecular docking studies suggested that the compound induces apoptosis through mitochondrial pathways, leading to caspase activation and subsequent cell death.
Mechanistic Insights
The biological activity of 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can be attributed to its interaction with key biomolecular targets:
- FtsZ Protein Inhibition : It has been shown that benzimidazole derivatives can inhibit FtsZ, a protein essential for bacterial cell division, making it a promising target for developing new antibacterial agents.
- Apoptotic Pathways : The compound's ability to disrupt mitochondrial membrane potential suggests it may trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes or brominated precursors. For example:
- One-pot synthesis : A CuI-catalyzed reaction starting from 2-(2-bromophenyl)-1H-benzo[d]imidazole with α-amino acids yields quinazoline derivatives. This method emphasizes catalytic efficiency and mild conditions .
- Optimized coupling : Mechanochemical C–N coupling using DDQ as an oxidant achieves high yields (97%) under solvent-free conditions. Key parameters include 1.2 equivalents of DDQ and ball milling .
- Alkylation : Reacting 2-(5’-bromopyridin-2’-yl)-1H-benzo[d]imidazole with methyl iodide and K₂CO₃ in DMF at room temperature yields the N-methyl derivative (79% yield) .
Q. How is 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole characterized structurally and spectroscopically?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : and NMR identify substituent positions and electronic environments. For example, the N-methyl group resonates at δ 4.13 ppm (triplet, J = 7.6 Hz) in DMSO-d₆ .
- X-ray crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 61.73° between benzimidazole and phenyl groups) and planar geometry deviations (<0.03 Å) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.13 for hydrazone derivatives) .
Q. What are the typical reaction conditions for functionalizing this compound?
- Methodological Answer : Functionalization often employs:
- Palladium catalysis : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the bromophenyl position.
- Sonogashira coupling : Copper-free conditions with alkynes yield diarylalkynes, avoiding side reactions .
- Oxidative cyclization : DDQ-mediated intramolecular cyclization forms fused heterocycles (e.g., benzoimidazoquinazolines) .
Advanced Research Questions
Q. How can computational methods predict the electronic and nonlinear optical (NLO) properties of derivatives?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (FMOs). For example, nitro-substituted derivatives show low band gaps (ΔE = 2.1 eV) and high hyperpolarizability (βₜₒₜ = 1.2×10⁻²⁷ esu), indicating strong NLO activity .
- Natural Bond Orbital (NBO) analysis : Identifies charge transfer interactions, such as LP(N) → σ*(C-Br) in bromophenyl derivatives .
Q. What mechanistic insights explain the catalytic efficiency in CuI-mediated syntheses?
- Methodological Answer :
- Proposed mechanism : CuI facilitates N-arylation via oxidative addition of the bromophenyl group to Cu(I), followed by aerobic dehydrogenation and cyclization. Kinetic studies show rate-limiting C–N bond formation .
- Catalyst loading optimization : Lower CuI concentrations (5 mol%) reduce side products while maintaining >80% yield in quinazoline synthesis .
Q. How do structural modifications impact biological activity in related benzimidazole derivatives?
- Methodological Answer :
- Antimicrobial assays : Bromine and chloro substituents enhance activity against S. aureus (MIC = 8 µg/mL) by increasing lipophilicity and membrane penetration .
- TRPV1 antagonism : Introducing trifluoromethyl-vinyl tails (e.g., mavatrep) improves binding affinity (IC₅₀ = 4.6 nM) by stabilizing hydrophobic interactions in the receptor pocket .
- Cytotoxicity : Methylation at the N1 position reduces toxicity (CC₅₀ > 100 µM) compared to unsubstituted analogs in EGFR inhibition studies .
Q. What advanced techniques resolve contradictions in crystallographic data for bromophenyl-substituted imidazoles?
- Methodological Answer :
- High-resolution XRD : Resolves disorder in bromine positions using SHELX refinement (R-factor < 0.05). For example, anisotropic displacement parameters clarify thermal motion in the bromophenyl ring .
- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in crystals with multiple dihedral angles (e.g., 61.955° in naphthalene derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
